

Technical Support Center: Confirming BRPF1 Target Engagement of GSK6853

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Compound of Interest

Compound Name: GSK6853

Cat. No.: B15570549

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on confirming the target engagement of **GSK6853** with its intended target, Bromodomain and PHD Finger-containing Protein 1 (BRPF1). Below you will find troubleshooting guides and frequently asked questions in a Q&A format, along with detailed experimental protocols and data presentation tables.

Frequently Asked Questions (FAQs)

Q1: What is **GSK6853** and why is it important to confirm its target engagement with BRPF1?

A1: **GSK6853** is a potent and selective chemical probe for the bromodomain of BRPF1.^{[1][2][3]} BRPF1 is a scaffolding protein involved in the assembly of histone acetyltransferase (HAT) complexes, which play a crucial role in regulating gene expression.^{[1][2]} Confirming that **GSK6853** directly binds to and inhibits BRPF1 in your experimental system is critical to ensure that the observed biological effects are a direct consequence of BRPF1 inhibition and not due to off-target activities.

Q2: What are the primary methods to confirm **GSK6853** target engagement with BRPF1?

A2: Target engagement of **GSK6853** with BRPF1 can be confirmed using a variety of biochemical, biophysical, and cellular assays. Key methods include:

- Biochemical Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and BROMOScan™ competition binding assays are used to measure the direct binding

affinity and selectivity of **GSK6853** for the BRPF1 bromodomain in a purified system.[1][4]

- **Biophysical Assays:** Isothermal Titration Calorimetry (ITC) directly measures the thermodynamic parameters of the binding interaction between **GSK6853** and purified BRPF1 protein.
- **Cellular Assays:** NanoBRET™ (Bioluminescence Resonance Energy Transfer), Chemoproteomic pull-down assays, and the Cellular Thermal Shift Assay (CETSA) are employed to confirm target engagement within a cellular context.[1][4]
- **Functional Assays:** Downstream functional assays, such as Chromatin Immunoprecipitation (ChIP) followed by qPCR and quantitative reverse transcription PCR (qRT-PCR), can measure the functional consequences of BRPF1 inhibition, such as changes in histone acetylation and target gene expression.

Q3: What is the expected potency and selectivity of **GSK6853** for BRPF1?

A3: **GSK6853** exhibits high potency and selectivity for the BRPF1 bromodomain. Published data indicates a pKd of 9.5 in BROMOScan assays and a cellular IC50 of 20 nM in NanoBRET assays.[4][5] It shows over 1600-fold selectivity for BRPF1 over other bromodomains.[1][4]

Q4: How can I control for potential off-target effects of **GSK6853** in my experiments?

A4: To control for off-target effects, it is recommended to use **GSK6853** at the lowest effective concentration, ideally not exceeding 1 µM in cell-based assays.[1][2][6][7] Additionally, consider the following controls:

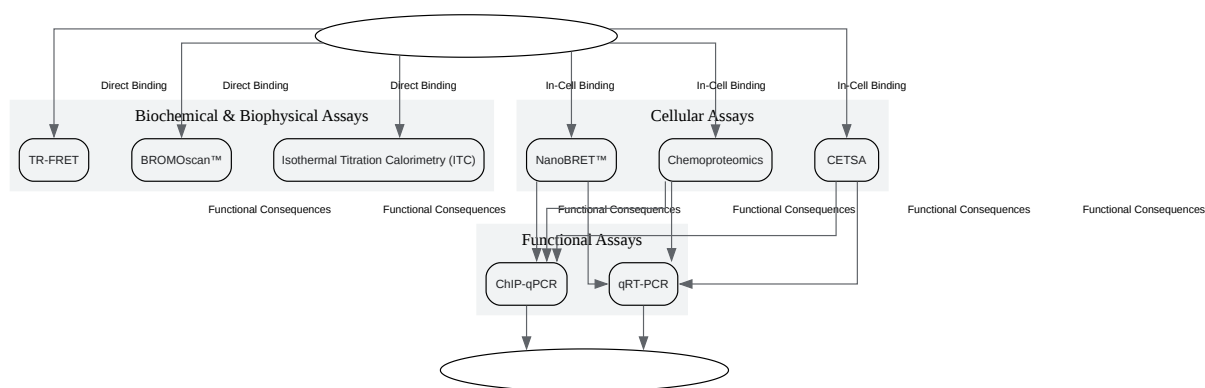
- **Inactive Control Compound:** Use a structurally similar but inactive analog of **GSK6853** as a negative control.
- **Orthogonal Approaches:** Confirm key findings using a different BRPF1 inhibitor or a genetic approach such as siRNA or CRISPR-mediated knockdown/knockout of BRPF1.
- **Off-Target Profiling:** Be aware of the published selectivity profile of **GSK6853**. While highly selective, minor off-target activities have been reported at higher concentrations.[1][2][5][6]

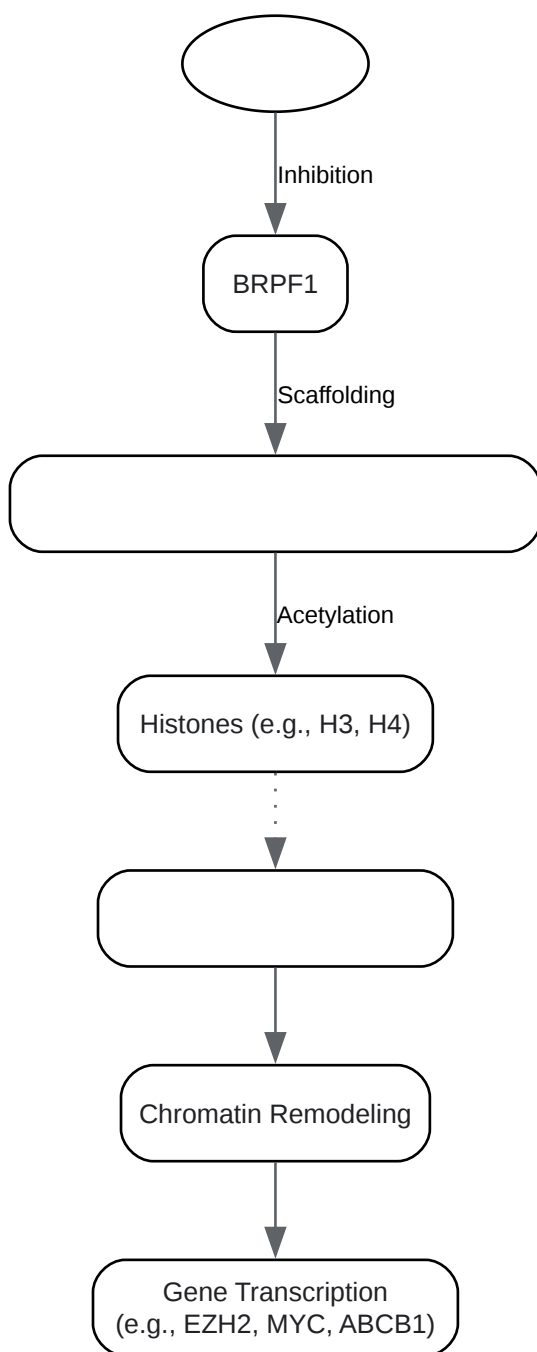
Data Presentation

Table 1: Quantitative Data Summary for **GSK6853** Target Engagement of BRPF1

Assay Type	Method	Parameter	Reported Value	Reference
Biochemical	TR-FRET	pIC50	8.1	[6]
BROMOScan™	pKd	9.5	[1][5]	
Cellular	NanoBRET™	pIC50	7.7	[1]
Chemoproteomics	pIC50	8.6	[1]	
Selectivity	BROMOScan™	Fold Selectivity	>1600-fold over other bromodomains	[1][4]

Experimental Workflows and Signaling Pathways





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Email: info@benchchem.com